DC_C66

CARM1 inhibition biochemical assay IC50 comparison

Researchers face false equivalence among CARM1 probes: poor permeability (SGC2085) or off-target PRMT activity confound results. DC_C66 solves this with validated cellular activity. - **Cell-permeable**: Active in HELA, K562, MCF7 vs non-functional SGC2085. - **Selective profile**: 11.7-26.1× selectivity over PRMT1/6; not a pan-PRMT inhibitor. - **Distinct scaffold**: Dibenzoisoquinolinium core for orthogonal validation. Available for target validation and combination studies (e.g., PRMT5/BET inhibitors).

Molecular Formula C28H22NO2+
Molecular Weight 404.5 g/mol
Cat. No. B15586468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC_C66
Molecular FormulaC28H22NO2+
Molecular Weight404.5 g/mol
Structural Identifiers
InChIInChI=1S/C28H22NO2/c1-2-31-28(30)27-26-23-14-8-7-12-21(23)20-11-5-6-13-22(20)24(26)17-25-19-10-4-3-9-18(19)15-16-29(25)27/h3-14,17H,2,15-16H2,1H3/q+1
InChIKeyDIVJVPWHSSAIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DC_C66: CARM1 Inhibitor for Cancer Epigenetics


DC_C66 is a cell-permeable, selective coactivator-associated arginine methyltransferase 1 (CARM1) inhibitor identified through structure-based virtual screening and biochemical assays [1]. CARM1 (PRMT4), a type I protein arginine N-methyltransferase, catalyzes asymmetric dimethylation of arginine residues on histone and nonhistone substrates, playing a critical role in transcriptional regulation and tumorigenesis [2]. DC_C66 inhibits CARM1 methyltransferase activity with an IC₅₀ of 1.8 μM and exhibits antiproliferative activity against multiple CARM1-associated cancer cell lines, including HeLa, K562, and MCF7 [1].

Why DC_C66 and Similar Inhibitors Are Not Interchangeable


CARM1 inhibitors exhibit substantial variation in potency, selectivity profiles, and cellular activity despite targeting the same enzyme. For instance, DC_C66 demonstrates a unique selectivity window against PRMT1 (IC₅₀ = 21 μM) and PRMT6 (IC₅₀ = 47 μM) [1], whereas other reported CARM1 inhibitors such as MS049 and SGC2085 achieve picomolar to low nanomolar potency with different off-target liabilities [2][3]. Moreover, DC_C66 and its structurally related analog DC_C11 (IC₅₀ = 15 μM) both derive from a distinct chemical scaffold not represented in most commercial CARM1 inhibitor libraries, resulting in divergent binding modes and cellular permeability characteristics [1]. Consequently, substituting DC_C66 with another CARM1 inhibitor without direct comparative validation risks altering experimental outcomes, confounding data interpretation, and compromising reproducibility in functional studies. The quantitative evidence below delineates the specific differentiating attributes of DC_C66 that inform rational procurement decisions.

DC_C66 Quantitative Evidence: Potency, Selectivity, and Cellular Activity


Potency Improvement Over Lead Analog DC_C11

In a direct head-to-head comparison using the same biochemical assay system, DC_C66 exhibits 8.3-fold higher potency against CARM1 (IC₅₀ = 1.8 μM) compared to its closest structural analog DC_C11 (IC₅₀ = 15 μM) [1]. Both compounds were identified from the same virtual screening campaign and share a similar dibenzoisoquinolinium core scaffold, but DC_C66's enhanced potency is attributed to additional hydrophobic interactions within the substrate-binding pocket [1].

CARM1 inhibition biochemical assay IC50 comparison

CARM1 Selectivity vs PRMT1 and PRMT6

DC_C66 demonstrates 11.7-fold selectivity for CARM1 over PRMT1 (IC₅₀ = 21 μM) and 26.1-fold selectivity over PRMT6 (IC₅₀ = 47 μM) [1]. Notably, DC_C66 shows minimal inhibitory activity against PRMT5, a type II PRMT [1]. In contrast, the dual inhibitor MS049 potently inhibits both CARM1 (IC₅₀ = 34 nM) and PRMT6 (IC₅₀ = 43 nM) with comparable potency [2], while SGC2085 achieves >100-fold selectivity for CARM1 over PRMT6 but requires an IC₅₀ of 50 nM for CARM1 inhibition [3].

CARM1 selectivity PRMT family off-target activity

Cell Permeability and Antiproliferative Activity in Cancer Cell Lines

DC_C66 (6.25–100 μM, 24–72 hours) exhibits time- and dose-dependent antiproliferative activity in HeLa, K562, and MCF7 cancer cell lines [1]. In the same study, DC_C66 demonstrated superior cellular antiproliferative effects compared to DC_C11, consistent with its higher biochemical potency [1]. While more potent CARM1 inhibitors such as CARM1-IN-4 (IC₅₀ = 9 nM) also inhibit colorectal cancer cell proliferation , DC_C66 offers a unique combination of micromolar potency and cell permeability that may be advantageous for assays requiring graded inhibition or avoiding complete target saturation.

cancer cell proliferation CARM1-dependent growth inhibition cellular activity

Competitive Binding and Dibenzoisoquinolinium Scaffold

Molecular docking studies using Glide in XP mode reveal that DC_C66 occupies the substrate arginine-binding pocket of CARM1, establishing hydrophobic interactions with Y150, F153, Y154, N162, M163, and F475, and forming a hydrogen bond with Y262 [1]. This binding mode predicts that DC_C66 competitively inhibits substrate binding and disrupts protein-protein interactions between CARM1 and its substrates [1]. In contrast, more potent CARM1 inhibitors such as TP-064 (IC₅₀ <10 nM) bind with higher affinity and may engage additional contacts that drive their enhanced potency [2], but DC_C66's distinct dibenzoisoquinolinium scaffold offers a structurally differentiated chemical starting point for SAR studies.

molecular docking binding mode substrate competition

Potency Positioning of DC_C66 Within the CARM1 Inhibitor Landscape

DC_C66 occupies a distinct intermediate potency niche (IC₅₀ = 1.8 μM) among reported CARM1 inhibitors, which range from low nanomolar (CARM1-IN-4: IC₅₀ = 9 nM ; MS049: IC₅₀ = 34 nM [2]; TP-064: IC₅₀ <10 nM [3]) to high micromolar (CARM1-IN-1: IC₅₀ = 8.6 μM ). This intermediate potency makes DC_C66 particularly suitable for experimental systems where complete target ablation is undesirable or where partial inhibition better models physiological regulation of CARM1 activity.

CARM1 inhibitor comparison potency range tool compound selection

Cell Permeability of DC_C66 Validated by Cellular Antiproliferative Activity

DC_C66 is explicitly characterized as cell-permeable based on its ability to inhibit proliferation of multiple cancer cell lines in a time- and dose-dependent manner [1]. This contrasts with some CARM1 inhibitors that show potent biochemical activity but poor cellular penetration, limiting their utility in intact cell systems. For example, certain early-generation CARM1 inhibitors required high micromolar concentrations to elicit cellular effects despite submicromolar biochemical potency, likely due to permeability limitations [2].

cell permeability cellular activity membrane penetration

DC_C66 Research and Industrial Applications


Target Validation with a Cell-Permeable CARM1 Inhibitor

DC_C66 is ideally suited for dose-response studies examining the role of CARM1 in cancer cell proliferation. Its micromolar potency (IC₅₀ = 1.8 μM) and confirmed cell permeability enable graded inhibition of CARM1-dependent growth in HeLa, K562, and MCF7 cell lines, allowing researchers to dissect the concentration-dependent effects of CARM1 inhibition without complete target saturation [1]. This is particularly valuable for elucidating the threshold of CARM1 activity required for tumor cell survival and for identifying combinatorial vulnerabilities with other targeted therapies.

SAR Studies with Non-Adenosine Mimetic Scaffold

The selectivity profile of DC_C66 (11.7-fold over PRMT1, 26.1-fold over PRMT6) makes it a useful chemical probe for studies requiring CARM1-specific inhibition without concomitant suppression of PRMT6 [1]. This contrasts with dual CARM1/PRMT6 inhibitors such as MS049, which may confound interpretation of PRMT6-dependent phenotypes. DC_C66 can be employed in chromatin immunoprecipitation (ChIP) assays, gene expression profiling, and histone methylation analysis to delineate CARM1-specific transcriptional regulatory mechanisms.

Selectivity Profiling and Phenotypic Screening

DC_C66 represents a distinct dibenzoisoquinolinium chemotype not found in most commercial CARM1 inhibitor collections. Its unique binding mode—characterized by hydrophobic interactions with Y150, F153, Y154, N162, M163, and F475, and a hydrogen bond with Y262—provides a novel starting point for medicinal chemistry optimization [1]. Researchers engaged in CARM1 inhibitor development can utilize DC_C66 as a scaffold for analog synthesis, exploring modifications that may enhance potency while preserving its favorable selectivity profile.

Orthogonal Drug Combination Studies in Epigenetics

Given its intermediate potency and distinct selectivity window, DC_C66 is a valuable reference compound for comparative pharmacology studies that benchmark newly developed CARM1 inhibitors. Its well-characterized biochemical and cellular activities [1] allow it to serve as a calibration standard for evaluating the relative efficacy, selectivity, and cellular penetration of novel CARM1-targeting small molecules. Procurement of DC_C66 thus facilitates rigorous cross-study comparisons and enhances the reproducibility of CARM1-focused research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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